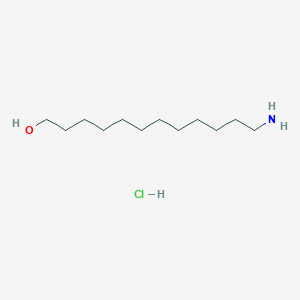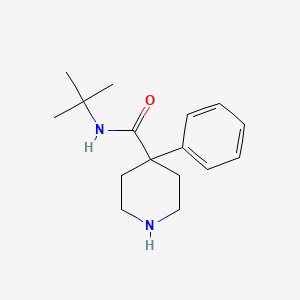![molecular formula C16H21NO B8273752 {6-[(diethylamino)methyl]naphthalen-2-yl}methanol CAS No. 1429441-33-7](/img/structure/B8273752.png)
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol
Descripción general
Descripción
Métodos De Preparación
The synthesis of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves the reaction of naphthalene derivatives with diethylamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other naphthalene-based compounds with altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol is unique due to its specific structure and functional groups. Similar compounds include:
2-Naphthalenemethanol: A related compound with similar naphthalene-based structure but different functional groups.
Naphthalene derivatives: Various naphthalene-based compounds with different substituents that exhibit distinct chemical and biological properties.
These similar compounds highlight the versatility and uniqueness of this compound in scientific research and industrial applications.
Propiedades
Número CAS |
1429441-33-7 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
[6-(diethylaminomethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)11-13-5-7-16-10-14(12-18)6-8-15(16)9-13/h5-10,18H,3-4,11-12H2,1-2H3 |
Clave InChI |
CGMRABWPVQLCQN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)

![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)


![6-vinyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B8273705.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane hydrochloride](/img/structure/B8273717.png)
![1-ethyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B8273722.png)






